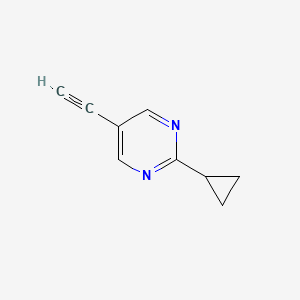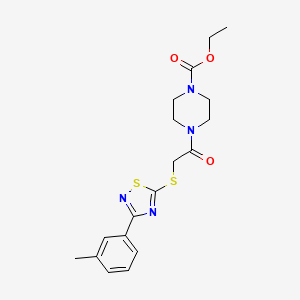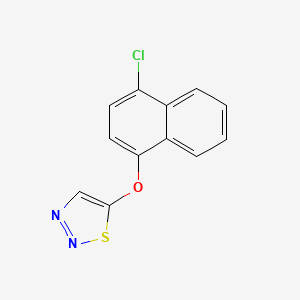
4-Chloro-1-naphthyl 1,2,3-thiadiazol-5-yl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-1-naphthyl 1,2,3-thiadiazol-5-yl ether is an organic compound with the molecular formula C12H7ClN2OS It is a derivative of naphthalene and thiadiazole, characterized by the presence of a chlorine atom at the fourth position of the naphthalene ring and an ether linkage to the thiadiazole ring
作用機序
Target of Action
Compounds with similar structures, such as naphthyl bearing 1,3,4-thiadiazoleacetamides, have been reported to inhibitPlasmodium falciparum dihydrofolate reductase (PfDHFR) . PfDHFR is a key enzyme in the parasitic folate pathway and plays a crucial role in the survival and proliferation of the malaria parasite .
Mode of Action
Based on the known action of similar compounds, it can be hypothesized that it might interact with its target enzyme, potentially inhibiting its function and thus disrupting the parasitic folate pathway .
Biochemical Pathways
If it indeed targets pfdhfr as suggested, it would affect thefolate pathway in Plasmodium falciparum . This could lead to a disruption in the synthesis of nucleotides required for DNA replication, thus inhibiting the growth and proliferation of the parasite .
Result of Action
If it acts as an inhibitor of pfdhfr, it could potentially lead to the death of the malaria parasite by disrupting its dna replication process .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-naphthyl 1,2,3-thiadiazol-5-yl ether typically involves the reaction of 4-chloro-1-naphthol with 1,2,3-thiadiazole-5-yl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions may be optimized to minimize the formation of by-products and reduce the overall cost.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of quinones.
Reduction: Reduction reactions can target the thiadiazole ring, potentially converting it to a dihydrothiadiazole derivative.
Substitution: The chlorine atom on the naphthalene ring can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Amino or thiol-substituted naphthalene derivatives.
科学的研究の応用
4-Chloro-1-naphthyl 1,2,3-thiadiazol-5-yl ether has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials with specific properties.
類似化合物との比較
4-Chloro-1-naphthyl 1,3,4-thiadiazol-5-yl ether: Similar structure but with a different thiadiazole ring.
4-Chloro-1-naphthyl 1,2,4-thiadiazol-5-yl ether: Another isomer with a different thiadiazole ring.
4-Chloro-1-naphthyl 1,2,3-triazol-5-yl ether: Contains a triazole ring instead of a thiadiazole ring.
Uniqueness: 4-Chloro-1-naphthyl 1,2,3-thiadiazol-5-yl ether is unique due to the specific positioning of the chlorine atom and the ether linkage to the 1,2,3-thiadiazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
特性
IUPAC Name |
5-(4-chloronaphthalen-1-yl)oxythiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2OS/c13-10-5-6-11(16-12-7-14-15-17-12)9-4-2-1-3-8(9)10/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBFWTAMROYSLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)OC3=CN=NS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2940144.png)
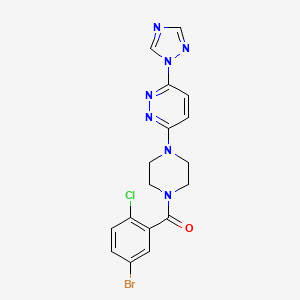
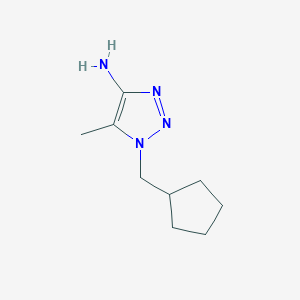
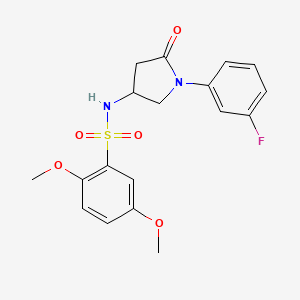
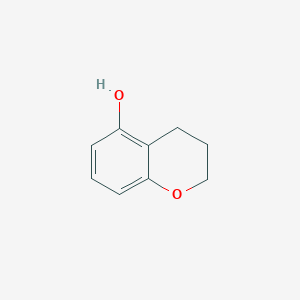
![1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole](/img/structure/B2940149.png)
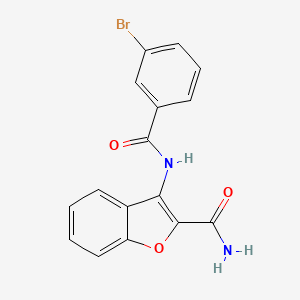
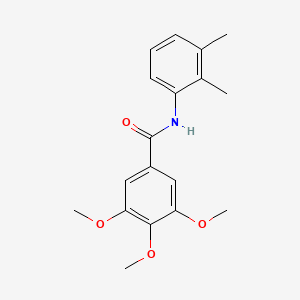
![2-[(2-Nitro-4-{[4-(2-pyrimidinyl)piperazino]methyl}phenyl)sulfanyl]-1,3-benzothiazole](/img/structure/B2940154.png)
![2-[1-(Cyclohexanesulfonyl)azetidin-3-yl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2940155.png)
![2-amino-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2940156.png)
